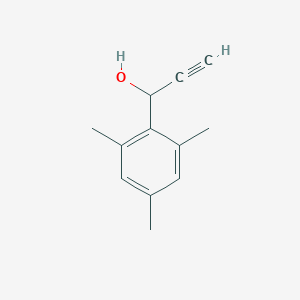

1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trimethylphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-5-11(13)12-9(3)6-8(2)7-10(12)4/h1,6-7,11,13H,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQIREZLPXOTNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C#C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 1 2,4,6 Trimethylphenyl 2 Propyn 1 Ol

Classical and Modern Approaches to Propargyl Alcohol Formation

The formation of the carbon-carbon bond between the carbonyl carbon of an aldehyde and the terminal carbon of an alkyne is the key transformation in the synthesis of propargyl alcohols. This can be achieved through various nucleophilic addition reactions where an acetylide anion attacks the electrophilic aldehyde.

Organometallic Addition Reactions to 2,4,6-Trimethylbenzaldehyde (B22134)

The most direct and classical approach to synthesizing 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol involves the addition of an ethynyl (B1212043) nucleophile to the corresponding aldehyde, 2,4,6-trimethylbenzaldehyde. The significant steric hindrance imposed by the two ortho-methyl groups on the aromatic ring presents a notable challenge, often requiring carefully optimized reaction conditions to achieve satisfactory yields. The primary organometallic reagents utilized for this purpose are based on magnesium (Grignard reagents) and lithium (organolithium reagents).

The addition of ethynylmagnesium halides to aldehydes is a well-established and widely used method for the preparation of propargyl alcohols. chemicalbook.com The Grignard reagent, typically ethynylmagnesium bromide, is prepared separately or generated in situ and then reacted with the aldehyde substrate.

The general procedure involves treating a solution of 2,4,6-trimethylbenzaldehyde in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), with a solution of ethynylmagnesium bromide. chemicalbook.com The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure completion. An acidic workup is subsequently performed to protonate the resulting alkoxide and yield the final alcohol product. While this method is robust, the steric bulk of the 2,4,6-trimethylphenyl group can impede the approach of the nucleophile, potentially leading to lower yields compared to less hindered aldehydes like benzaldehyde. chemicalbook.com

Table 1: Representative Grignard-Mediated Alkynylation

| Aldehyde | Grignard Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2,4,6-Trimethylbenzaldehyde | Ethynylmagnesium bromide | THF | 0 °C to RT, 20 h | This compound | Moderate |

An alternative and often more reactive option involves the use of lithium acetylide. This reagent is typically prepared in situ by deprotonating acetylene (B1199291) with a strong base, most commonly an alkyllithium reagent like n-butyllithium (n-BuLi), in a suitable solvent such as THF at low temperatures (e.g., -78 °C). orgsyn.orgthieme-connect.de The slow addition of butyllithium (B86547) to an excess of acetylene dissolved in cold THF is critical to prevent the formation of the less reactive dilithium (B8592608) acetylide. orgsyn.org

Once formed, the monolithium acetylide solution is reacted with 2,4,6-trimethylbenzaldehyde. Organolithium reagents are generally more nucleophilic than their Grignard counterparts, which can be advantageous for overcoming the steric hindrance of the mesityl group. orgsyn.org The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride, to afford this compound. This method is highly effective for a wide range of aldehydes and even sterically hindered ketones. orgsyn.org

Table 2: General Scheme for Lithium Acetylide Addition

| Step | Reagents | Solvent | Temperature | Purpose |

|---|---|---|---|---|

| 1 | Acetylene, n-Butyllithium | THF | -78 °C | Formation of Lithium Acetylide |

| 2 | 2,4,6-Trimethylbenzaldehyde | THF | -78 °C to RT | Nucleophilic Addition |

Stereoselective Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of a chiral molecule is of paramount importance in medicinal chemistry and materials science. For this compound, which possesses a stereocenter at the carbinol carbon, enantioselective synthesis can be achieved through two primary strategies: asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction, or the use of a chiral auxiliary, which is temporarily attached to one of the reactants to control the stereochemical outcome.

In recent decades, significant progress has been made in the development of catalytic systems for the enantioselective addition of terminal alkynes to aldehydes. researchgate.net These methods typically involve the in situ formation of a zinc acetylide, which then participates in a catalytic cycle mediated by a chiral ligand.

A highly successful and operationally convenient method was developed by Carreira and coworkers, which utilizes zinc triflate (Zn(OTf)₂) as the zinc source and a chiral amino alcohol, such as (+)-N-methylephedrine, as the ligand. organic-chemistry.orgresearchgate.net This system effectively catalyzes the addition of various terminal alkynes to a broad scope of aldehydes, including aromatic substrates, with high yields and excellent enantioselectivities. organic-chemistry.org The reaction is notably tolerant of air and moisture, making it practical for widespread use. organic-chemistry.org A proposed catalytic cycle involves the formation of a chiral zinc complex that coordinates both the aldehyde and the alkyne, facilitating the enantioselective transfer of the alkynyl group. nih.gov

Another powerful approach, developed by Trost and coworkers, employs a dinuclear zinc catalyst based on their ProPhenol ligand. nih.gov This bifunctional catalyst is capable of activating both the alkyne nucleophile and the aldehyde electrophile within a defined chiral environment, leading to high levels of enantioselectivity for a wide array of substrates. nih.gov

Table 3: Performance of Catalytic Systems in Asymmetric Alkynylation of Aromatic Aldehydes

| Aldehyde | Alkyne | Catalyst System | Yield (%) | ee (%) |

|---|---|---|---|---|

| Benzaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-methylephedrine | 95 | 99 organic-chemistry.org |

| 2-Naphthaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-methylephedrine | 97 | 99 organic-chemistry.org |

| Benzaldehyde | Trimethylsilylacetylene | (S,S)-ProPhenol / ZnEt₂ | 91 | 97 nih.gov |

The chiral auxiliary approach provides a powerful, albeit less atom-economical, method for asymmetric synthesis. In this strategy, a non-chiral substrate is covalently bonded to a chiral auxiliary. The inherent chirality of the auxiliary then directs a subsequent reaction to occur with high diastereoselectivity. After the key transformation, the auxiliary is cleaved to reveal the enantiomerically enriched product and can often be recovered for reuse.

For the synthesis of this compound, a chiral auxiliary could be attached to the alkyne component. For example, a chiral oxazolidinone, such as those popularized by Evans, could be acylated with propiolic acid. The resulting chiral yn-amide can be deprotonated to form a lithium acetylide, which is then added to 2,4,6-trimethylbenzaldehyde. The bulky auxiliary would sterically block one face of the acetylide, forcing the aldehyde to approach from the opposite face, thereby creating one diastereomer preferentially.

Following the addition reaction, the two diastereomeric products could be separated by chromatography. Finally, the auxiliary is removed, for instance, through hydrolysis or reduction, to yield the enantiopure propargyl alcohol. While this method involves more steps than catalytic approaches, it is often highly reliable and predictable for achieving high levels of stereocontrol.

Reaction Optimization and Process Intensification Studies

Optimizing the synthesis of this compound involves the systematic study of reaction parameters to maximize yield and purity while minimizing reaction time and resource consumption. Traditional batch synthesis often serves as a baseline for improvement through process intensification technologies.

Reaction Optimization:

The alkynylation of 2,4,6-trimethylbenzaldehyde can be influenced by several key variables. Optimization studies, by analogy with similar aryl aldehyde alkynylations, would typically investigate the base, solvent, temperature, and nature of the alkyne source.

Base and Catalyst Screening: The choice of base is critical for deprotonating the terminal alkyne. While strong, stoichiometric bases like n-butyllithium (n-BuLi) are effective, they present safety and atom economy challenges. Catalytic systems are often explored, for instance, using zinc salts with a chiral ligand for asymmetric synthesis or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for mild and simple additions. organic-chemistry.org

Solvent Effects: The reaction medium influences the solubility of reagents and the stability of intermediates. Anhydrous ethereal solvents like tetrahydrofuran (THF) are common for organometallic reactions. However, optimization may explore greener alternatives or investigate the impact of solvent polarity on reaction rates and selectivity.

Temperature Control: Low temperatures (e.g., -78 °C to 0 °C) are often required to control the reactivity of organometallic reagents and prevent side reactions. An optimization study would define the optimal temperature profile to ensure complete conversion without product degradation.

The following interactive table illustrates a hypothetical optimization study for the synthesis, drawing on typical conditions for such transformations.

| Entry | Alkyne Source | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ethynylmagnesium bromide | - (Stoichiometric) | THF | 0 to 20 | 20 | 85 |

| 2 | Trimethylsilylacetylene | n-BuLi | THF | -78 to 20 | 12 | 92 |

| 3 | Trimethylsilylacetylene | TBAF (0.1 eq) | THF | 25 | 6 | 95 |

| 4 | Phenylacetylene | Me₂Zn (2.0 eq) | Toluene | 25 | 8 | 90 |

Process Intensification:

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. rsc.org For the synthesis of this compound, several intensification strategies could be applied.

Continuous Flow Synthesis: Transitioning the optimized batch reaction to a continuous flow system can offer significant advantages. rsc.org Flow reactors provide superior heat and mass transfer, allowing for better control over highly exothermic reactions and enabling the safe use of hazardous reagents. nih.gov For example, a packed-bed reactor containing a solid-supported catalyst could be used, or a microreactor system could be employed for precise control over mixing and residence time. nih.gov This approach can lead to higher space-time yields and easier scalability. rsc.org A study on the CO2 coupling to propargylic alcohols demonstrated a successful transition from a multi-hour batch process to a continuous flow methodology with reaction times under 20 minutes. rsc.org

Alternative Energy Sources: Microwave irradiation and ultrasound are enabling technologies that can accelerate reaction rates. mdpi.com Microwave heating can rapidly and uniformly heat the reaction mixture, often reducing reaction times from hours to minutes. Sonication can enhance mass transport and activate reacting species, potentially improving yields and allowing for milder reaction conditions.

Sustainable Synthesis Protocols for this compound

Adhering to the principles of green chemistry is crucial for developing environmentally benign synthetic routes. rawsource.com The synthesis of this compound can be made more sustainable by carefully selecting reagents, solvents, and reaction conditions.

Atom Economy: The ideal synthesis incorporates all atoms from the starting materials into the final product. The direct addition of acetylene to 2,4,6-trimethylbenzaldehyde is highly atom-economical. However, using protecting groups, such as a trimethylsilyl (B98337) group on the alkyne, reduces the atom economy as it must be removed in a separate step. rsc.org

Use of Greener Reagents and Solvents: A key goal is to eliminate the use of volatile and hazardous organic solvents. Research has shown the viability of solvent-free conditions for the synthesis of related homopropargyl alcohols using magnesium-mediated reactions. benthamscience.com Another sustainable approach involves using calcium carbide, an inexpensive and renewable resource, as the acetylene source in a metal-free system, which avoids the need for strong organometallic bases and extremely dry conditions. rsc.org

Catalysis over Stoichiometric Reagents: Replacing stoichiometric reagents (e.g., strong bases like n-BuLi or Grignard reagents) with catalytic alternatives significantly reduces waste. pnas.org Numerous catalytic systems have been developed for the alkynylation of carbonyl compounds, employing metals like zinc, indium, or silver, often with high efficiency and selectivity. organic-chemistry.orgmdpi.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled.

The following table provides a comparative analysis of a hypothetical traditional synthesis versus a potential green, sustainable protocol.

| Parameter | Traditional Protocol | Sustainable Protocol |

|---|---|---|

| Alkyne Source | Trimethylsilylacetylene | Acetylene (from Calcium Carbide) rsc.org |

| Reagent | n-Butyllithium (Stoichiometric) | KOH/DMSO (Catalytic System) researchgate.net |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Dimethyl Sulfoxide (B87167) (DMSO) or Solvent-Free benthamscience.comresearchgate.net |

| Workup | Aqueous quench, organic extraction, desilylation step | Aqueous quench, direct extraction |

| Green Metrics | Lower atom economy, high E-Factor (waste/product ratio) | Higher atom economy, lower E-Factor, avoids hazardous reagents |

By integrating reaction optimization with process intensification and adhering to the principles of green chemistry, the synthesis of this compound can be transformed into a highly efficient, safe, and environmentally responsible process.

Advanced Reaction Chemistry and Mechanistic Investigations of 1 2,4,6 Trimethylphenyl 2 Propyn 1 Ol

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group is a versatile functional handle, amenable to a wide array of transformations that build molecular complexity. The significant steric hindrance imposed by the adjacent mesityl group plays a crucial role in modulating the accessibility and reactivity of the C-C triple bond, often influencing reaction rates and selectivity.

Hydrofunctionalization reactions involve the addition of an H-X molecule across the alkyne's triple bond. These reactions are powerful tools for converting the alkyne into more saturated and functionalized structures, such as vinyl derivatives or ketones.

Hydration: The acid- or metal-catalyzed addition of water across the terminal alkyne of 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol is expected to follow Markovnikov's rule. This regioselectivity leads to the formation of an enol intermediate, which rapidly tautomerizes to the more stable methyl ketone. Gold(I) complexes are particularly effective catalysts for alkyne hydration, operating under mild conditions. wikipedia.org The reaction proceeds via π-activation of the alkyne by the gold catalyst, making it susceptible to nucleophilic attack by water. The bulky mesityl group may necessitate higher catalyst loadings or longer reaction times compared to less hindered propargyl alcohols.

Hydroamination: The addition of N-H bonds across the alkyne is a direct method for synthesizing nitrogen-containing compounds. Gold-catalyzed intermolecular hydroamination of propargylic alcohols with anilines has been shown to proceed with high regioselectivity, yielding 3-hydroxyimines. organic-chemistry.orgrushim.ru The alcohol moiety in the substrate is believed to play a key role in accelerating the reaction. organic-chemistry.org For this compound, this reaction would lead to an imine that can be subsequently hydrolyzed to a β-hydroxyketone or reduced to a 1,3-amino alcohol. rushim.ru

| Reaction Type | Typical Catalyst | Reagent | Expected Product Type | Key Mechanistic Feature |

|---|---|---|---|---|

| Hydration | Au(I) complex (e.g., PPh3AuNTf2) | H2O | β-Hydroxy methyl ketone | Markovnikov addition via π-activation |

| Hydroamination | Au(I) complex | Aniline derivative | β-Hydroxy imine | Regioselective N-H addition |

| Hydrazination | Sc(OTf)3 or La(OTf)3 | p-Tosyl hydrazide | Propargyl hydrazide / Pyrazole | Acid-catalyzed hydrazination/cyclization nih.gov |

The terminal alkyne is an excellent participant in cycloaddition reactions, providing access to a variety of heterocyclic systems.

Click Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of "click chemistry," a class of reactions known for their high efficiency, reliability, and broad scope. researchgate.netwikipedia.org This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.org Despite the steric bulk of the mesityl group in this compound, the reaction is expected to proceed efficiently, as CuAAC is known to be effective even with sterically hindered substrates. wikipedia.org The reaction is typically performed using a Cu(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

Other Cycloadditions: Beyond CuAAC, the alkyne can participate in other cycloaddition processes. Gold(I) catalysts can promote formal intermolecular [2+3] and [2+5] cycloadditions with various partners. pressbooks.pub For instance, propargyl substrates can react with nitrones or other dipoles. Additionally, three-component reactions involving propargylic alcohols, amines, and carbon dioxide have been developed to synthesize oxazolidinones, demonstrating the alkyne's utility in multicomponent strategies. nih.gov

| Reaction Name | Reactant | Typical Catalyst | Product Heterocycle | Reaction Class |

|---|---|---|---|---|

| CuAAC Click Reaction | Organic Azide (R-N3) | Cu(I) salt | 1,4-disubstituted 1,2,3-Triazole | [3+2] Cycloaddition |

| Gold-Catalyzed Cycloaddition | Nitrones, Vinyl derivatives | Au(I) complex | Varies (e.g., Isoxazolines) | Formal [2+3], [2+5], etc. |

| CO2 Fixation | Amine + CO2 | Cu(I) / Ionic Liquid | Oxazolidinone | Three-component Cycloaddition |

Transition metal-catalyzed cross-coupling reactions are fundamental in C-C bond formation. The terminal C(sp)-H bond of this compound is well-suited for these transformations.

Sonogashira Coupling: The Sonogashira coupling is a highly reliable method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. nih.gov The reaction is co-catalyzed by palladium and copper complexes and requires a mild base, such as an amine, which often serves as the solvent. nih.govmdpi.com This reaction would allow the direct coupling of the 1-(2,4,6-trimethylphenyl)-1-hydroxyprop-2-ynyl moiety to various aromatic and vinylic systems, providing a modular route to complex molecular architectures. acs.orgwikipedia.org

Other Couplings: While the Sonogashira reaction is the most common cross-coupling for terminal alkynes, other related transformations are also possible. For example, variations of Suzuki, Stille, and Negishi couplings can be adapted to utilize alkynyl organometallic reagents derived from the terminal alkyne. masterorganicchemistry.comorganic-chemistry.org These methods expand the toolkit for creating diverse C-C bonds from the propynyl (B12738560) group.

Transformations of the Secondary Alcohol Functionality

The secondary alcohol in this compound is a key site for functional group manipulation. However, its reactivity is significantly influenced by the steric hindrance imposed by the two ortho-methyl groups of the mesityl substituent.

The interconversion between the secondary alcohol and the corresponding ketone represents a fundamental transformation.

Selective Oxidation: The oxidation of the secondary alcohol to the corresponding propargyl ketone, 1-(2,4,6-trimethylphenyl)-2-propyn-1-one, requires mild and selective reagents to avoid side reactions involving the alkyne moiety. Reagents such as Dess-Martin periodinane (DMP) and conditions for Swern oxidation are ideal for this purpose. wikipedia.orgwikipedia.org Both methods operate under mild, non-acidic conditions and are known for their high chemoselectivity and tolerance of sensitive functional groups like alkynes. wikipedia.orgbyjus.com The reaction with DMP is typically performed at room temperature in chlorinated solvents, while the Swern oxidation uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures (-78 °C) followed by the addition of a hindered base like triethylamine. wikipedia.org

Selective Reduction: The reverse reaction, the reduction of the propargyl ketone back to the secondary alcohol, can be achieved with high selectivity using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a particularly suitable reagent as it is chemoselective for aldehydes and ketones and will not reduce the alkyne triple bond under standard conditions. pressbooks.pubmasterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol, providing a straightforward pathway back to this compound.

| Transformation | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Oxidation | Dess-Martin Periodinane (DMP) | CH2Cl2, Room Temperature | 1-(2,4,6-Trimethylphenyl)-2-propyn-1-one |

| Oxidation | Swern Oxidation (DMSO, (COCl)2, Et3N) | CH2Cl2, -78 °C to Room Temperature | 1-(2,4,6-Trimethylphenyl)-2-propyn-1-one |

| Reduction | Sodium Borohydride (NaBH4) | Methanol or Ethanol, 0 °C to Room Temp | This compound |

The formation of esters and ethers from the secondary alcohol is complicated by the severe steric hindrance around the hydroxyl group.

Esterification: Standard Fischer esterification, involving reaction with a carboxylic acid under strong acid catalysis, would likely be very slow and low-yielding due to the sterically hindered environment. Milder, more sophisticated methods are required. For instance, coupling the alcohol with a carboxylic acid using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or using highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) would be more effective. Enantioselective esterification of racemic propargylic alcohols has also been achieved using enzymatic methods, such as with lipases, which could be applied here to resolve racemic mixtures. chemguide.co.uk

Etherification: The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method for ether formation. For this compound, deprotonation with a strong base like sodium hydride (NaH) would readily form the alkoxide. However, the subsequent Sₙ2 reaction with an alkyl halide would be sterically hindered, particularly with bulky alkyl halides. This steric clash would significantly slow the desired etherification reaction and could promote elimination side reactions with secondary or tertiary halides.

Stereochemical Transformations and Derivatization

The stereochemistry of this compound is a critical aspect of its chemical behavior and potential applications. The presence of a chiral center at the carbinol carbon invites exploration into its stereochemical stability and the methods for determining its absolute configuration. However, detailed research specifically focusing on the racemization and chiral derivatization of this compound is not extensively documented in publicly available literature. The following sections provide a conceptual framework for how such studies would be approached for a chiral propargyl alcohol of this nature.

Racemization Studies and Control

The stereochemical integrity of a chiral molecule like this compound is crucial for its application in stereoselective synthesis. Racemization, the process by which an enantiomerically pure or enriched sample converts into a mixture of equal parts of both enantiomers (a racemate), can occur under various conditions. For propargyl alcohols, potential racemization pathways could be initiated by acid or base catalysis, or by thermal conditions that favor the formation of a planar, achiral intermediate such as a carbocation or a resonance-stabilized carbanion.

Control over racemization is paramount in asymmetric synthesis. rijournals.com Strategies to prevent the loss of stereochemical information often involve careful selection of reaction conditions, such as temperature, pH, and solvent, to avoid pathways that lead to the formation of achiral intermediates. The bulky 2,4,6-trimethylphenyl (mesityl) group in this compound likely provides significant steric hindrance around the chiral center, which could contribute to its stereochemical stability by disfavoring the approach of reagents that might facilitate racemization.

Chiral Derivatization for Stereochemical Assignment and Applications

Determining the absolute configuration of a chiral molecule is a fundamental challenge in stereochemistry. Chiral derivatization is a powerful technique used for this purpose, as well as for separating enantiomers and for creating new chiral molecules with specific applications. This process involves reacting the chiral molecule with a chiral derivatizing agent (CDA) to form diastereomers. Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques like chromatography or crystallization.

For this compound, the hydroxyl group is the primary site for derivatization. Common chiral derivatizing agents for alcohols include chiral acids, isocyanates, and other reagents that form esters or carbamates. The resulting diastereomeric derivatives can be analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography to determine the absolute configuration of the original alcohol.

Furthermore, chiral derivatization can be a key step in the synthesis of complex molecules where the stereochemistry of the starting material directs the stereochemical outcome of subsequent reactions. This is a foundational concept in substrate-controlled stereoselective synthesis. youtube.com The choice of the derivatizing agent can influence not only the ease of analysis and separation but also the reactivity of the molecule in further synthetic transformations.

Computational and Theoretical Characterization of this compound: A Search for In-Depth Analysis

Following a comprehensive search of available scientific literature and databases, it has been determined that detailed computational and theoretical characterization studies focusing specifically on the chemical compound this compound are not presently available in published research. Consequently, the in-depth analysis as outlined in the requested article structure, including specific data on conformational analysis, electronic structure, and predicted spectroscopic parameters, cannot be provided at this time.

The requested article was to be structured around a detailed computational chemistry framework, encompassing quantum chemical calculations of molecular geometry, electronic structure, and spectroscopic parameters. This would have involved an exploration of the compound's stable conformers and rotational barriers using Density Functional Theory (DFT), an analysis of its electron density and molecular electrostatic potential, and computational predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies for Infrared and Raman spectroscopy.

While general principles of computational chemistry and theoretical characterization are well-established for a wide range of organic molecules, the application of these methods to generate specific data for this compound has not been documented in the accessible scientific domain. Such studies are crucial for providing the precise, scientifically accurate data points and detailed research findings required to populate the sections and subsections of the proposed article.

The absence of dedicated research on this specific compound means that any attempt to generate the requested content would be speculative and would not meet the standard of scientific accuracy and reliance on verifiable sources. The stringent requirement to focus solely on this compound and adhere strictly to the provided outline cannot be fulfilled without the foundational data from targeted computational studies.

Therefore, until such research is conducted and published, a thorough and scientifically rigorous article on the computational chemistry and theoretical characterization of this compound, as per the detailed instructions, remains an endeavor for future scientific investigation.

Computational Chemistry and Theoretical Characterization of 1 2,4,6 Trimethylphenyl 2 Propyn 1 Ol

Reaction Pathway Elucidation and Mechanistic Insights via Computational Modeling

A comprehensive computational investigation of 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol would be invaluable for elucidating the mechanisms of its key transformations. Such a study would involve mapping the potential energy surface for proposed reaction pathways, allowing for a detailed understanding of the sequence of elementary steps.

Transition State Locating and Intrinsic Reaction Coordinate (IRC) Analysis

A critical aspect of mechanistic studies is the location of transition states, which represent the highest energy point along a reaction coordinate. The geometry and energetic properties of these transient species provide crucial information about the feasibility of a particular reaction pathway. Following the successful location of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is typically performed. This calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state indeed links the intended species.

For this compound, this would involve identifying the transition states for reactions such as Meyer-Schuster rearrangement, Rupe rearrangement, or various catalytic transformations. The analysis of the vibrational modes corresponding to the imaginary frequency of the transition state would reveal the atomic motions involved in bond breaking and formation during the reaction.

Energy Profile Calculations for Key Transformations

The calculation of the complete energy profile for a reaction provides a quantitative picture of the reaction mechanism. This profile plots the relative energies of reactants, intermediates, transition states, and products along the reaction coordinate. From this profile, key thermodynamic and kinetic parameters, such as reaction energies and activation barriers, can be determined.

A detailed energy profile for transformations of this compound would allow for a comparison of competing reaction pathways and a prediction of the most favorable routes under different conditions. For example, it could help in understanding the regioselectivity and stereoselectivity observed in its reactions.

Due to the absence of specific computational data in the public domain, no data tables or detailed research findings for the theoretical characterization of this compound can be presented at this time. The field awaits dedicated computational studies to shed light on the intricate mechanistic details of this particular compound.

Advanced Analytical Methodologies for the Study of 1 2,4,6 Trimethylphenyl 2 Propyn 1 Ol

Hyphenated Techniques for Reaction Monitoring and Product Profiling

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable tools for the analysis of complex reaction mixtures generated during the synthesis of 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol. These methods provide both qualitative and quantitative information about the reactants, intermediates, products, and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for separating and identifying the components of a reaction mixture.

GC-MS Analysis: GC-MS is particularly suitable for the analysis of volatile and thermally stable compounds like this compound. In a typical synthesis, such as the Grignard reaction between 2,4,6-trimethylbenzaldehyde (B22134) and an ethynyl (B1212043) Grignard reagent, GC-MS can be used to monitor the consumption of the starting aldehyde and the formation of the desired propargyl alcohol. The separation is achieved on a capillary column, and the mass spectrometer provides structural information for each separated component based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Table 1: Illustrative GC-MS Data for a Synthesis Reaction of this compound

| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) |

| 5.8 | 2,4,6-Trimethylbenzaldehyde | 148 (M+), 147, 119, 91 |

| 8.2 | This compound | 174 (M+), 159, 145, 131, 115, 91 |

| 9.5 | Potential Dimer Byproduct | Higher molecular weight ions |

LC-MS Analysis: LC-MS is a versatile technique that can analyze a wider range of compounds, including those that are non-volatile or thermally labile. escholarship.org For the analysis of this compound and its reaction congeners, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a mass spectrometer is often employed. This method allows for the simultaneous profiling of sample integrity and purity. hudson.org.au The use of different ionization sources, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), enables the detection of a broad spectrum of analytes.

In situ (in the reaction mixture) spectroscopic techniques allow for real-time monitoring of a chemical reaction without the need for sampling and sample workup. This provides valuable kinetic and mechanistic information.

For the synthesis of this compound, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool. The progress of the reaction can be followed by monitoring the disappearance of the characteristic carbonyl (C=O) stretching band of the 2,4,6-trimethylbenzaldehyde reactant (typically around 1690 cm⁻¹) and the appearance of the O-H stretching band (around 3300-3400 cm⁻¹) and the terminal alkyne C≡C-H stretching band (around 3300 cm⁻¹) of the this compound product. mt.com Near-infrared (NIR) spectroscopy can also be employed for continuous monitoring, particularly in industrial settings, to ensure optimal reaction conditions and endpoint determination. dtu.dk

Chiral Analytical Methods for Enantiomeric Excess Determination

As this compound is a chiral molecule, determining the enantiomeric excess (e.e.) is critical, especially in asymmetric synthesis. nih.gov

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers. phenomenex.com The development of a robust chiral HPLC method for this compound involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns are often effective for the resolution of chiral alcohols. hplc.eubgb-analytik.com

The method development process involves optimizing the mobile phase composition (typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol (B130326) for normal-phase chromatography), flow rate, and column temperature to achieve baseline separation of the two enantiomers. nih.gov The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com

Table 2: Example of Chiral HPLC Method Parameters and Results

| Parameter | Value |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 14.8 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (e.e.) | Calculated as [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100% |

Optical Rotation: Optical rotation measures the rotation of plane-polarized light by a chiral compound in solution. wikipedia.org Each enantiomer of this compound will rotate plane-polarized light to an equal but opposite degree. libretexts.org The specific rotation, [α], is a characteristic physical property of a pure enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). libretexts.org A polarimeter is used to measure the observed rotation, which can then be used to calculate the enantiomeric excess of a mixture if the specific rotation of the pure enantiomer is known. masterorganicchemistry.com The enantiomeric excess is equivalent to the optical purity. masterorganicchemistry.com

Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org A CD spectrum provides information about the stereochemical structure of the molecule. Enantiomers will produce mirror-image CD spectra. This technique can be used to assign the absolute configuration of the enantiomers of this compound by comparing the experimental spectrum with theoretical calculations or with spectra of structurally related compounds of known configuration. nih.gov

Solid-State Characterization Techniques

The characterization of the solid-state properties of this compound is crucial for understanding its physical and chemical stability, polymorphism, and crystalline nature. intertek.com

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a sample, such as its melting point and heat of fusion. For this compound, a sharp endothermic peak on the DSC thermogram would indicate a distinct melting point, which is a key indicator of the compound's purity. Broader peaks may suggest the presence of impurities or multiple crystalline forms (polymorphs).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of this compound, determining the temperature at which it begins to decompose.

Powder X-ray Diffraction (PXRD): PXRD is a non-destructive technique that provides information about the crystalline structure of a solid material. The resulting diffraction pattern is a fingerprint of the specific crystalline form. PXRD is essential for identifying different polymorphs of this compound, each of which may have different physical properties.

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction can be used to determine its three-dimensional molecular structure with high precision. For a chiral compound, this technique can be used to unambiguously determine the absolute configuration (R or S) of a specific enantiomer.

Table 3: Summary of Solid-State Characterization Data for this compound

| Technique | Information Obtained | Typical Data/Result |

| DSC | Melting point, Purity | Sharp endotherm at a specific temperature (°C) |

| TGA | Thermal stability, Decomposition temperature | Onset of mass loss at a specific temperature (°C) |

| PXRD | Crystalline form, Polymorphism | Diffraction pattern with characteristic peaks at specific 2θ angles |

| Single-Crystal XRD | 3D molecular structure, Absolute configuration | Atomic coordinates, bond lengths, bond angles, and absolute stereochemistry |

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. For chiral molecules such as this compound, which possess a stereogenic center at the carbinol carbon, SC-XRD is uniquely capable of determining the absolute configuration (i.e., the R or S designation) of the enantiomer present in the crystal.

The technique relies on the scattering of a monochromatic X-ray beam by the electron clouds of the atoms in an ordered crystal lattice. The resulting diffraction pattern of spots is unique to the crystal's internal structure. By analyzing the positions and intensities of these spots, a detailed model of the molecule's structure, including bond lengths, bond angles, and torsional angles, can be constructed.

The determination of absolute configuration is made possible by the phenomenon of anomalous scattering (or resonant scattering). This effect becomes significant when the X-ray wavelength used is near the absorption edge of an atom in the crystal. The anomalous scattering introduces small, but measurable, differences in the intensities of Friedel pairs—reflections (hkl) and (-h-k-l) that are otherwise equivalent in intensity. By carefully measuring and analyzing these intensity differences, the true handedness of the molecule can be established. The presence of a heavier atom, such as the bromine in the illustrative example (R)-1-(4-bromophenyl)prop-2-yn-1-ol, significantly enhances the anomalous scattering effect, making the assignment of absolute configuration more reliable. The Flack parameter is a critical value refined during the structure solution process; a value close to 0 indicates a correct assignment of the absolute structure, while a value near 1 suggests the inverted structure is correct.

Below are the crystallographic data for the representative compound, (R)-1-(4-bromophenyl)prop-2-yn-1-ol, which illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇BrO |

| Formula Weight | 211.06 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.891(2) |

| b (Å) | 7.453(3) |

| c (Å) | 19.345(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 849.4(5) |

| Z | 4 |

| Temperature (K) | 293(2) |

| Radiation (λ, Å) | MoKα (0.71073) |

| Flack Parameter | 0.02(3) |

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability. Therefore, identifying and controlling polymorphism is critical in the pharmaceutical and materials science industries. Powder X-ray Diffraction (PXRD) is a primary and powerful tool for the detection and characterization of polymorphic forms.

Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD is performed on a finely powdered sample containing a vast number of randomly oriented microcrystals. When the powdered sample is irradiated with an X-ray beam, the random orientation ensures that all possible crystal lattice planes will be in the correct orientation to diffract the X-rays at some point as the sample is scanned over a range of angles.

The resulting PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline polymorph has a unique crystal lattice and will therefore produce a characteristic diffraction pattern with peaks at specific 2θ angles and with distinct relative intensities. This pattern serves as a unique "fingerprint" for that specific polymorphic form.

To study polymorphism for a compound like this compound, one would crystallize the compound under various conditions (e.g., different solvents, temperatures, or pressures) to induce the formation of different polymorphs. Each batch would then be analyzed by PXRD. The appearance of a new, distinct pattern indicates the discovery of a new polymorph. PXRD can also be used to determine the phase purity of a sample and to quantify the amounts of different polymorphs in a mixture.

The following table provides an illustrative example of PXRD data for two hypothetical polymorphs of this compound, demonstrating how different crystal forms produce unique diffraction patterns.

| Polymorph Form A | Polymorph Form B | ||

|---|---|---|---|

| Diffraction Angle (2θ°) | Relative Intensity (%) | Diffraction Angle (2θ°) | Relative Intensity (%) |

| 8.5 | 100 | 7.2 | 85 |

| 12.1 | 45 | 11.8 | 100 |

| 15.3 | 60 | 14.4 | 50 |

| 17.0 | 75 | 18.9 | 35 |

| 20.8 | 30 | 21.5 | 65 |

| 24.5 | 55 | 23.7 | 90 |

Utilization As a Synthetic Building Block in Complex Molecular Architectures

Incorporation into Natural Product Synthesis

The synthesis of natural products often requires the use of chiral building blocks that can be elaborated into complex polycyclic systems. Propargylic alcohols, in general, are crucial intermediates in the synthesis of a variety of natural products. rsc.org The strategic placement of the alkyne and hydroxyl functional groups allows for a multitude of synthetic transformations.

In the context of 1-(2,4,6-trimethylphenyl)-2-propyn-1-ol, its potential lies in its ability to introduce a sterically demanding aryl group alongside a reactive propargyl unit. This can be particularly useful in directing the stereochemical outcome of subsequent reactions or in mimicking the bulky substituents found in some natural products. While direct total syntheses employing this specific alcohol are not extensively documented in readily available literature, the general utility of aryl propargyl alcohols in natural product synthesis is well-established. For instance, propargylation reactions are key steps in the synthesis of various natural products. nih.gov

One can envision the incorporation of the this compound moiety into a larger molecule, followed by transformations of the alkyne. For example, the alkyne can undergo hydration to form a β-hydroxy ketone, a common structural motif in polyketide natural products. Alternatively, it can participate in transition-metal-catalyzed cyclizations to form carbocyclic or heterocyclic rings, which are core structures in many alkaloids and terpenoids. ingentaconnect.com The steric hindrance provided by the mesityl group could play a crucial role in controlling the regioselectivity and stereoselectivity of these cyclization reactions.

The table below illustrates potential synthetic transformations of aryl propargyl alcohols that are relevant to natural product synthesis and could be applied to this compound.

| Transformation | Reagents and Conditions | Potential Application in Natural Product Synthesis |

| Meyer-Schuster Rearrangement | Acid catalysis (e.g., TfOH) | Formation of α,β-unsaturated ketones, precursors to various cyclic and acyclic natural products. researchgate.net |

| Povarov Reaction | Lewis acid, amine, dienophile | Synthesis of tetrahydroquinolines, a core structure in many alkaloids. |

| Pauson-Khand Reaction | Co2(CO)8, alkene | Construction of cyclopentenone rings, found in prostaglandins (B1171923) and other natural products. |

| Sonogashira Coupling | Pd catalyst, Cu catalyst, aryl/vinyl halide | Formation of complex enynes and polyynes, components of various marine and microbial natural products. rawsource.com |

| Click Chemistry (Azide-Alkyne Cycloaddition) | Cu(I) or Ru(II) catalyst, azide (B81097) | Synthesis of triazole-containing natural product analogues with potential biological activity. |

Precursor for Advanced Organic Materials

The unique combination of a rigid aryl group and a polymerizable alkyne functionality makes this compound an attractive precursor for the synthesis of advanced organic materials. Propargyl alcohols are known to be used in the creation of polymers with enhanced mechanical and thermal properties. rawsource.com

The polymerization of the alkyne group can lead to the formation of conjugated polymers. The bulky mesityl group would likely prevent close packing of the polymer chains, potentially leading to materials with interesting photophysical properties, such as high fluorescence quantum yields in the solid state. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Furthermore, the hydroxyl group of this compound provides a handle for further functionalization, allowing for the incorporation of this unit into larger polymer backbones or for the attachment of other functional groups. For example, it can be esterified or etherified with monomers containing other polymerizable groups, leading to the formation of cross-linked or graft copolymers with tailored properties.

The table below summarizes potential applications of this compound as a precursor for advanced organic materials.

| Material Type | Synthetic Strategy | Potential Properties and Applications |

| Conjugated Polymers | Transition-metal-catalyzed polymerization of the alkyne | High thermal stability, solution processability, potential for use in organic electronics. |

| Cross-linked Polymers | Copolymerization with multifunctional monomers via the hydroxyl group | Enhanced mechanical strength, solvent resistance, applications in coatings and adhesives. |

| Functionalized Surfaces | Grafting onto surfaces via the hydroxyl or alkyne group | Modification of surface properties (e.g., hydrophobicity, reactivity), development of sensors. |

| Dendrimers | Iterative synthesis using the alkyne and hydroxyl functionalities | Well-defined macromolecular architectures, potential for drug delivery and catalysis. |

Development of Novel Heterocycles and Macrocycles via Derivatization

The derivatization of this compound opens up a vast chemical space for the synthesis of novel heterocycles and macrocycles. The alkyne and hydroxyl groups can be independently or concertedly transformed to construct a wide variety of ring systems. researchgate.net

Aryl propargylic alcohols are known to be excellent precursors for the synthesis of furans, pyrroles, and other five-membered heterocycles. ingentaconnect.com For example, reaction with 1,3-dicarbonyl compounds in the presence of a suitable catalyst can lead to the formation of highly substituted furans. Similarly, reaction with primary amines can yield substituted pyrroles. The steric hindrance from the mesityl group in this compound could influence the reaction pathway and lead to the selective formation of specific isomers.

Furthermore, the electrophilic activation of the alkyne in aryl propargylic alcohols can trigger intramolecular cyclization reactions, leading to the formation of diiodinated carbocycles and oxygen heterocycles. acs.org This strategy provides a route to functionalized indenes and other fused ring systems.

The construction of macrocycles is another exciting application. The rigid nature of the aryl-alkyne linkage can be exploited to create pre-organized linear precursors for macrocyclization. cam.ac.uk For example, the hydroxyl group can be used to link the propargyl alcohol to another functional group, followed by a ring-closing reaction involving the alkyne, such as a ring-closing metathesis (RCM) or an intramolecular Sonogashira coupling.

The following table outlines some derivatization strategies for this compound and their potential for synthesizing novel heterocycles and macrocycles.

| Derivatization Reaction | Resulting Intermediate/Product | Subsequent Transformation for Heterocycle/Macrocycle Synthesis |

| Etherification/Esterification | Functionalized ether/ester | Intramolecular cyclization (e.g., intramolecular Diels-Alder, radical cyclization). |

| Nicholas Reaction | Dicobalt hexacarbonyl complex of the alkyne | Stabilizes the propargylic cation for nucleophilic attack, followed by cyclization. |

| A3 Coupling (Aldehyde-Alkyne-Amine) | Propargylamine | Intramolecular hydroamination or other cyclizations to form nitrogen-containing heterocycles. |

| Sonogashira Coupling | Di- or poly-yne | Ring-closing metathesis or other cyclization strategies to form macrocycles. |

Future Prospects and Emerging Research Frontiers for 1 2,4,6 Trimethylphenyl 2 Propyn 1 Ol

Exploration of Bio-Inspired Synthetic Approaches

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern organic chemistry, and bio-inspired approaches offer powerful tools to achieve this with high efficiency and selectivity. rsc.org While specific bio-inspired syntheses targeting 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol are not yet extensively documented, the principles of biocatalysis and biomimetic synthesis present a promising frontier. taylorfrancis.comnih.gov These strategies often involve the use of enzymes or enzyme-mimicking small molecules to catalyze reactions under mild conditions, offering a sustainable alternative to traditional chemical methods. rsc.org

Key bio-inspired strategies applicable to the synthesis of this compound include:

Enzymatic Kinetic Resolution: This technique can be used to separate a racemic mixture of the target alcohol. Lipases are commonly employed to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomerically enriched alcohol from its esterified counterpart. This method has proven effective for a variety of propargylic alcohols. mdpi.com

Asymmetric Biocatalytic Reduction: An alternative approach involves the asymmetric reduction of the corresponding prochiral ketone, 2,4,6-trimethylphenyl prop-2-yn-1-one, using ketoreductases (KREDs). These enzymes, often derived from microorganisms, can deliver the desired alcohol enantiomer with very high stereoselectivity.

Chemo-enzymatic Routes: Combining the strengths of both chemical and biological catalysis can create highly efficient synthetic pathways. rsc.org For instance, a chemical catalyst could be used to generate the racemic alcohol, followed by an enzymatic resolution step to obtain the enantiopure product.

The application of these methods could provide access to highly pure enantiomers of this compound, which are crucial for applications in asymmetric synthesis and materials science.

Table 1: Potential Bio-Inspired Synthetic Strategies

| Strategy | Description | Potential Application to this compound |

|---|---|---|

| Enzymatic Kinetic Resolution | Selective enzymatic reaction (e.g., acylation) on one enantiomer in a racemic mixture, allowing for separation. | Separation of (R)- and (S)-1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol using lipases. |

| Asymmetric Biocatalytic Reduction | Use of enzymes (e.g., ketoreductases) to reduce a prochiral ketone to a specific chiral alcohol enantiomer. | Enantioselective synthesis from 2,4,6-trimethylphenyl prop-2-yn-1-one. |

| Formal Hydroamination | A fully biocatalytic conversion of a cinnamic acid derivative to the corresponding D-phenylalanine has been reported, showcasing a potential pathway for amine introduction. rsc.org | While not directly applicable to synthesis, it demonstrates the power of biocatalysis in creating complex chiral molecules. |

Integration into High-Throughput Experimentation and Automation Platforms

High-throughput experimentation (HTE) and laboratory automation are transforming chemical research by enabling the rapid execution and analysis of a large number of experiments in parallel. nih.govresearchgate.net This technology is particularly well-suited for optimizing reaction conditions and discovering new applications for molecules like this compound.

Integrating this compound into HTE workflows would accelerate research in several key areas:

Synthesis Optimization: The synthesis of propargylic alcohols often involves the addition of a terminal alkyne to an aldehyde, a reaction that can be influenced by numerous variables, including catalysts, ligands, solvents, and temperature. organic-chemistry.org HTE platforms can be used to screen a wide array of these parameters simultaneously in wellplate formats (e.g., 96 or 384 wells), quickly identifying the optimal conditions for producing this compound with high yield and enantioselectivity. researchgate.netnih.gov

Reaction Discovery and Scoping: The propargyl alcohol moiety is a versatile functional group that can participate in a wide range of chemical transformations, such as click chemistry, Meyer-Schuster rearrangements, and various coupling reactions. researchgate.netresearchgate.net HTE can be employed to rapidly test the reactivity of this compound with a diverse library of reactants and catalysts, potentially uncovering novel transformations or expanding the scope of known reactions.

Materials Science Applications: The compound could be used as a monomer or building block in the synthesis of polymers and functional materials. Automated platforms can facilitate the rapid synthesis and screening of a library of polymers incorporating this unit, allowing for the efficient evaluation of their physical and chemical properties.

Software platforms designed for HTE, such as phactor™, can assist in the design of reaction arrays, generate instructions for robotic liquid handlers, and collate analytical data for streamlined analysis. nih.gov

Table 2: Hypothetical HTE Workflow for Synthesis Optimization

| Step | Action | Technology/Tools | Desired Outcome |

|---|---|---|---|

| 1. Array Design | Design a 96-well plate experiment to screen various chiral ligands and metal catalysts for the asymmetric addition of an alkyne to 2,4,6-trimethylbenzaldehyde (B22134). | HTE Software (e.g., phactor™) nih.gov | A comprehensive experimental plan with varying reaction components. |

| 2. Automated Dosing | Use a liquid handling robot to dispense precise amounts of reagents (aldehyde, alkyne, catalysts, ligands, solvents) into the wells. | Robotic Liquid Handler | Rapid and accurate setup of 96 parallel reactions. |

| 3. Reaction Execution | Place the wellplate on an automated platform for controlled heating and stirring. | Automated Reactor Block | Consistent reaction conditions across all experiments. |

| 4. Analysis | After the reaction, an automated sampling system prepares aliquots for analysis. | UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) | Quantitative data on yield and enantiomeric excess for each reaction. |

| 5. Data Evaluation | Software collates and visualizes the results, identifying the most effective catalyst/ligand combinations. | Data Analysis Software | Identification of optimal conditions for scale-up. |

Design of Next-Generation Catalytic Systems Utilizing the Compound's Structural Features

The unique combination of a chiral center, a bidentate-capable functional group (hydroxyl and alkyne), and a sterically demanding substituent makes this compound an intriguing scaffold for the design of new catalysts. The development of next-generation catalytic systems often focuses on precise control over the catalyst's steric and electronic environment to achieve high activity and selectivity. aiche.orgmdpi.com

The structural features of this compound could be leveraged in the following ways:

Chiral Ligands for Asymmetric Catalysis: The molecule itself, or a derivative, could serve as a chiral ligand for a metal center. The hydroxyl and alkyne groups can coordinate to a metal, and the chiral center adjacent to these coordinating groups can create a chiral environment, inducing enantioselectivity in reactions such as hydrogenations, additions, or cyclizations.

Steric Control Elements: The bulky 2,4,6-trimethylphenyl (mesityl) group is a well-known steric directing group in organic synthesis. When incorporated into a catalyst's structure, this group can create a defined pocket around the active site. This steric hindrance can control substrate approach, leading to enhanced regioselectivity or stereoselectivity. Computational screening has shown that the catalyst scaffold plays a crucial role in determining enantioselectivity in propargylation reactions. acs.org

Scaffolds for Bifunctional Catalysis: The propargylic alcohol framework allows for the introduction of additional functional groups. It would be possible to design a catalyst where the metal center performs one activation (e.g., Lewis acid catalysis) while another functional group appended to the trimethylphenyl ring performs a complementary activation (e.g., Brønsted base catalysis), leading to a highly efficient bifunctional catalyst.

Research in this area would involve the synthesis of new catalyst structures based on the this compound scaffold and testing their performance in a range of challenging chemical transformations. This approach represents a shift from using the molecule as a synthetic target to employing it as a foundational element in the creation of new chemical tools.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-trimethylbenzaldehyde |

| 2,4,6-trimethylphenyl prop-2-yn-1-one |

Q & A

Q. What are the optimal synthetic routes for 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic addition of a propargyl Grignard reagent to 2,4,6-trimethylbenzaldehyde, followed by acidic workup. Key considerations include:

- Reagent selection : Use of trimethylphenyl aldehyde derivatives (e.g., 2,4,6-trimethylbenzaldehyde) and propargyl magnesium bromide in anhydrous THF .

- Temperature control : Reactions are performed at −78°C to prevent side reactions like alkyne polymerization.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product. Purity is confirmed via HPLC (>98%) and H NMR (e.g., δ 4.8 ppm for the hydroxyl proton) .

Q. How can structural characterization of this compound be performed to confirm its configuration?

- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL) resolves bond angles and torsional strain between the propargyl alcohol and mesityl group .

- Spectroscopy : C NMR detects the alkyne carbon at ~80 ppm, while IR confirms the hydroxyl stretch (~3400 cm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z: 188.13) .

Advanced Research Questions

Q. What challenges arise in studying the reactivity of the propargyl alcohol moiety in this compound?

The linear geometry of the alkyne and steric hindrance from the mesityl group complicate reactions like cycloadditions or nucleophilic additions. Methodological approaches include:

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict orbital alignment for regioselective transformations .

- Kinetic studies : Monitoring reaction progress via in-situ IR or F NMR (if fluorinated derivatives are used) to identify intermediates .

Q. How does the mesityl group influence the compound’s electronic properties in catalytic applications?

The electron-donating methyl groups enhance steric bulk, stabilizing metal complexes in cross-coupling reactions. For example:

- Ligand design : The compound can act as a precursor for N-heterocyclic carbene (NHC) ligands when complexed with Pd or Cu, improving catalytic turnover in Suzuki-Miyaura couplings .

- Steric maps : Tolman cone angles (calculated via crystallographic data) quantify spatial hindrance, correlating with catalytic efficiency .

Q. What strategies mitigate crystallization difficulties caused by the propargyl group’s rigidity?

Q. How can researchers investigate potential biological interactions of this compound?

- Molecular docking : Simulations (AutoDock Vina) assess binding affinity to enzymes like cytochrome P450, leveraging the mesityl group’s hydrophobic interactions .

- In vitro assays : Screening against bacterial biofilms (e.g., S. aureus) to evaluate anti-microbial activity, with IC values determined via microbroth dilution .

Data Contradictions and Resolution

- Synthetic yields : Literature reports vary (45–75%) due to alkyne stability. Resolution: Use of low temperatures (−78°C) and freshly distilled reagents improves reproducibility .

- Crystallographic discrepancies : Some studies report disorder in the propargyl chain. Resolution: High-resolution data (≤0.8 Å) and refinement with SHELXL reduce model bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.